molecular formula C12H13FN2O B7849774 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- CAS No. 66549-02-8

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)-

Cat. No.: B7849774
CAS No.: 66549-02-8
M. Wt: 220.24 g/mol
InChI Key: DJQGAUXZZNJOHY-UHFFFAOYSA-N
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Description

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- is a chemical compound with the molecular formula C11H12FN2O It is characterized by the presence of a morpholine ring, an acetonitrile group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- typically involves the reaction of 3-fluorobenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

  • 4-Morpholineacetonitrile, alpha-(4-methoxyphenyl)-
  • 4-Morpholineacetonitrile, alpha-(4-chlorophenyl)-
  • 4-Morpholineacetonitrile, alpha-(4-bromophenyl)-

Comparison: 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(3-fluorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQGAUXZZNJOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260330
Record name α-(3-Fluorophenyl)-4-morpholineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-02-8
Record name α-(3-Fluorophenyl)-4-morpholineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66549-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Fluorophenyl)-4-morpholineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As in Example 35, the following reactions are carried out. m-Fluorobenzaldehyde is reacted with p-toluenesulfonic acid, morpholine and KCN to give α-(m-fluorophenyl)-4-morpholineacetonitrile as crystals (from CH2Cl2 -hexane) m.p. 74°-75° C.
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